Propranolol glycol
Description
Properties
IUPAC Name |
3-naphthalen-1-yloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNMWGWFIGTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865804 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36112-95-5 | |
| Record name | Propranolol glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36112-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propranolol Related Compound A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PROPRANOLOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Epoxide Ring-Opening with Amines
The primary synthesis involves the nucleophilic attack of isopropylamine on 3-(1-naphthyloxy)-1,2-epoxypropane, yielding this compound via a two-step process:
Step 1: Epoxide Synthesis
3-(1-Naphthyloxy)-1,2-epoxypropane is prepared by reacting 1-naphthol with epichlorohydrin under alkaline conditions. A phase-transfer catalyst (e.g., polyethylene glycol 6000) enhances reaction efficiency by facilitating interfacial interactions between aqueous and organic phases. For example, a 1.5:2.5 molar ratio of 1-naphthol to epichlorohydrin at 65°C for 4 hours achieves a 95.4% yield.
Step 2: Amine Ring-Opening
The epoxide intermediate undergoes regioselective ring-opening with isopropylamine. Zinc perchlorate hexahydrate ([Zn(ClO₄)₂·6H₂O]) catalyzes this reaction under solvent-free conditions, favoring nucleophilic attack at the terminal carbon of the epoxide (Scheme 1). This method produces this compound in 91.3% yield with high stereochemical purity.
Scheme 1: Reaction Mechanism
Catalytic Methods and Selectivity
Zinc perchlorate hexahydrate outperforms other metal catalysts (e.g., Zn(BF₄)₂, Zn(OTf)₂) in regioselectivity and yield (Table 1). Its strong Lewis acidity activates the epoxide’s electrophilic carbon, directing isopropylamine’s nucleophilic attack. For instance, aromatic amines preferentially react at the benzylic carbon, while aliphatic amines target the terminal carbon, achieving >90% regioselectivity.
Table 1: Catalyst Performance in Epoxide Ring-Opening
| Catalyst | Yield (%) | Regioselectivity (Terminal:Benzylic) |
|---|---|---|
| Zn(ClO₄)₂·6H₂O | 92 | 95:5 |
| Zn(BF₄)₂ | 78 | 80:20 |
| Zn(OTf)₂ | 75 | 75:25 |
| None (Thermal) | <50 | 50:50 |
Industrial-Scale Production
Phase-Transfer Catalysis
Industrial synthesis employs phase-transfer catalysts (PTCs) to accelerate the epichlorohydrin-1-naphthol etherification. Polyethylene glycol 6000 enables efficient mass transfer in biphasic systems, reducing reaction time from 12 hours to 4 hours while maintaining a 95% yield. The process operates at 65°C with a 1.6:1 molar ratio of NaOH to 1-naphthol, minimizing side products like dipropylene glycol.
Solvent-Free Optimization
Eliminating solvents reduces costs and environmental impact. A solvent-free protocol using Zn(ClO₄)₂·6H₂O at 45°C achieves 91.3% yield with a 99.5% purity profile, meeting pharmaceutical-grade standards. This method avoids toxic byproducts and simplifies purification, requiring only filtration and drying.
Reaction Optimization Strategies
Temperature and Stoichiometry
Chemical Reactions Analysis
Types of Reactions: Propranolol glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypropranolol derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the naphthyl group or the hydroxyl groups on the glycol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and tetrabutylammonium bromide are used in substitution reactions.
Major Products:
Oxidation: Hydroxypropranolol derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pharmacokinetics and Bioavailability
The pharmacokinetics of propranolol glycol have been studied extensively. Research indicates that the bioavailability of propranolol varies significantly based on the route of administration:
- Intravenous vs. Oral Administration : A study demonstrated that this compound exhibited significantly higher serum concentrations when administered intravaginally compared to oral administration, with a relative bioavailability approximately 36 times greater in the intravaginally treated group . This suggests potential uses in localized drug delivery systems.
Treatment of Hemangiomas
One notable application of propranolol and its formulations, including this compound, is in the treatment of infantile hemangiomas. A submicron emulsion gel formulation of propranolol hydrochloride has shown promising results in clinical settings:
- Case Study : A clinical study involving infants with superficial hemangiomas demonstrated that the propranolol hydrochloride submicron emulsion gel effectively reduced hemangioma size with minimal side effects . The gel's formulation allows for better transdermal absorption, targeting the skin layers more effectively than traditional creams or gels.
Anticonvulsant Properties
This compound has also been investigated for its potential anticonvulsant effects. Research indicates that it may influence neuronal signaling pathways, making it a candidate for further exploration in seizure management .
Research Applications
This compound serves as an analytical standard in various research contexts:
- Biochemical Studies : It is utilized in studies examining drug interactions and metabolic pathways involving beta-blockers.
- Pharmacological Research : this compound is being explored for its role in modulating immune responses and inflammation pathways .
Data Tables
The following table summarizes key pharmacokinetic parameters and therapeutic outcomes associated with this compound:
| Parameter | Intravenous Administration | Oral Administration | Intravaginal Administration |
|---|---|---|---|
| Peak Serum Concentration (Cmax) | Higher | Lower | Significantly Higher |
| Time to Peak Concentration (tmax) | Faster | Slower | Similar |
| Bioavailability | 100% | Variable | 3600% (approx.) |
| Therapeutic Use | Systemic effects | Systemic effects | Targeted local effects |
Mechanism of Action
Propranolol glycol exerts its effects primarily through the blockade of beta-adrenergic receptors, similar to propranolol. This blockade leads to decreased heart rate, reduced myocardial contractility, and inhibition of renin release from the kidneys. Additionally, this compound has been shown to reduce the lethality of strychnine-induced convulsions in animal models, suggesting its potential role in the central nervous system .
Comparison with Similar Compounds
Table 1: Comparative Pharmacokinetics of Propranolol and Its Metabolites
| Parameter | Propranolol | Propranolol Glycol (PG) | 4-Hydroxypropranolol (4-OH) | Naphthoxylactic Acid (NLA) |
|---|---|---|---|---|
| Peak Plasma Level | 123 ± 34 ng/mL | 9 ± 2 ng/mL | 31 ± 10 ng/mL | 25x propranolol levels |
| Half-Life | 3–6 hours | Shorter | Shorter | Extended |
| Metabolic Pathway | CYP2D6, CYP1A2 | CYP1A2, CYP2D6 | CYP2D6 | CYP-mediated oxidation |
| Protein Binding | 90% | Not reported | Not reported | 90% (bound to plasma proteins) |
| Biological Activity | Beta-blockade | Unknown | Weak beta-blockade | Inactive |
Key Findings :
- Abundance: PG is a minor metabolite, constituting <12% of propranolol’s plasma concentration, whereas NLA is 25-fold more abundant .
- Elimination: Both PG and 4-OH exhibit faster plasma decay rates than propranolol, implying shorter durations of action .
- Activity : 4-OH retains weak beta-blocking activity, but PG’s pharmacological role remains unconfirmed .
Comparison with Structurally Similar Beta-Blockers
PG shares structural motifs with other beta-blockers, particularly the aminoethanol group (Figure 1). However, its metabolic origin and physicochemical properties differentiate it from therapeutic beta-blockers like metoprolol and atenolol (Table 2).
Table 2: this compound vs. Therapeutic Beta-Blockers
| Parameter | This compound (PG) | Metoprolol | Atenolol |
|---|---|---|---|
| Chemical Class | Metabolite | Aryloxypropanolamine | Cardioselective beta-1 antagonist |
| Lipophilicity | Moderate (derived from propranolol) | High | Low |
| Bioavailability | Not applicable (metabolite) | 50–65% | 50–60% |
| Half-Life | Shorter than propranolol | 3–7 hours | 6–7 hours |
| Metabolism | CYP1A2, CYP2D6 | CYP2D6 | Renal excretion |
| Receptor Selectivity | Unknown | Beta-1 selective | Beta-1 selective |
Structural and Functional Insights :
- Aminoethanol Group: PG, metoprolol, and ephedrine share this group, which is critical for beta-receptor interaction . However, PG’s modified side chain may reduce receptor affinity.
- Tissue Distribution: Propranolol (and by extension, PG) is more lipophilic than atenolol, enabling better penetration into tissues like the central nervous system. In contrast, atenolol’s hydrophilicity limits its distribution to extracellular spaces .
- Metabolic Pathways : PG and metoprolol both depend on CYP2D6, introducing variability in metabolite levels among individuals with genetic polymorphisms .
Pharmacokinetic and Pharmacodynamic Considerations
Solubility and Formulation
Propranolol hydrochloride’s solubility in non-volatile vehicles like propylene glycol (1.89 mg/mL in Tween 80) influences drug delivery systems .
Antioxidant Potential
Propranolol’s antioxidant activity, attributed to its hydroxyl group, may mitigate oxidative stress in conditions like diabetes .
Clinical Implications
PG’s rapid elimination and low plasma levels likely limit its therapeutic impact.
Biological Activity
Propranolol glycol, a significant metabolite of the well-known beta-adrenergic antagonist propranolol, has garnered attention due to its biological activities, particularly in the context of anticonvulsant effects and its metabolic profile. This article synthesizes the available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound (CAS 36112-95-5) is formed during the metabolism of propranolol and is characterized as having anticonvulsant properties . Studies have shown that it exhibits significant biological activity, which is noteworthy for both therapeutic applications and ecological considerations.
Metabolic Pathways
Propranolol undergoes extensive metabolic transformation in the body, primarily in the liver. The major metabolic pathways include:
- Hydroxylation : Formation of hydroxypropranolol and hydroxy N-desisopropylpropranolol.
- Conjugation : Formation of this compound through conjugation processes.
Research indicates that this compound retains some pharmacological properties similar to its parent compound, particularly in terms of receptor interaction and biological effects.
Anticonvulsant Effects
This compound has been identified as possessing anticonvulsant activity , which is crucial for potential therapeutic applications in seizure disorders. A study highlighted that this compound showed anticonvulsant potency approximately 1/2 to 1/3 that of propranolol itself . This suggests that while it may not be as potent as propranolol, it still contributes significantly to the overall anticonvulsant effects observed with propranolol administration.
Ecotoxicological Impact
The biotransformation of propranolol and its metabolites, including this compound, has implications for environmental health. A study evaluated the ecotoxicity of these compounds using bioassays with protozoan and crustacean species. The findings indicated that this compound and its metabolites exhibited toxicity levels comparable to those of the parent compound, with specific EC50 values indicating significant environmental risks .
Case Studies
- Clinical Observations : In clinical settings, patients administered propranolol have reported varying degrees of efficacy related to seizure control, which may be partially attributed to the presence of this compound as an active metabolite.
- Ecotoxicity Assessments : Research involving aquatic organisms demonstrated that this compound showed toxic effects with a 24-hour EC50 value indicating its potential impact on aquatic ecosystems .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What methodologies are recommended for quantifying propranolol glycol (PG) in pharmacokinetic studies?
PG, a minor metabolite of propranolol, can be quantified using fluorimetry after double extraction from plasma. Key steps include:
Q. How does formulation pH influence PG’s physicochemical properties and permeability?
PG’s stability and permeability are pH-dependent:
- Stability : Degradation follows first-order kinetics under light exposure; acidic pH accelerates degradation .
- Permeability : Assessed via Franz diffusion cells (ex vivo) or biomimetic membranes (Permeapad®). Adjust pH using citrate-phosphate (pH 5.0–7.4) or glycine-NaOH (pH 9.0) buffers with 10% propylene glycol .
Q. What experimental models are suitable for studying PG’s sublingual absorption?
- Ex vivo : Porcine or rabbit mucosa in diffusion cells, with donor chambers containing PG solutions (e.g., 12.1 mg/mL) .
- In vitro-in vivo correlation (IVIVC) : Compare ex vivo permeability parameters (Qt, JSS, Papp) to plasma AUC and CMAX in animal models .
Advanced Research Questions
Q. How can PG’s role in Notch signaling pathways be mechanistically studied?
- Cell models : Use hemangioma pericytes (PCs) treated with PG (0–320 μmol/L) for 24–72 h.
- Assays : CCK-8 for viability, BrdU for proliferation, RT-PCR for Notch3/Hes1 mRNA levels.
- Statistical rigor : Apply paired t-tests and ANOVA with α = 0.05; validate findings with siRNA knockdowns .
Q. What pharmacokinetic parameters are critical for modeling PG’s elimination in hepatic metabolism?
- Metabolic pathways : PG is formed via side-chain oxidation by CYP1A2/CYP2D6 .
- Key parameters : Total body clearance (CLT/F = dose/AUCT), hepatic extraction ratio, and metabolite-to-parent drug ratios (PG levels <12% of propranolol) .
Q. How can transdermal delivery systems for PG be optimized to enhance bioavailability?
- Formulation design : Use water-soluble azone (1.64%) and HPMC K4M (2.61%) as enhancers.
- Evaluation : Franz diffusion cells with rat abdominal skin; measure steady penetration rate (e.g., 36.90 μg/cm²/h) .
Q. What statistical approaches address inter-study variability in PG’s pharmacodynamic effects?
- Pharmacodynamic modeling : Plot antihypertensive effects (SBP, DBP) against plasma PG concentration.
- Analysis : Two-way ANOVA for repeated measures, Mann-Whitney U tests for non-parametric data .
Q. How do molecular techniques validate PG’s bioactivity in receptor-mediated pathways?
- Fluorimetry/LC-MS : Confirm PG’s structural integrity and purity.
- β-blocking assays : Compare PG’s activity to propranolol using radioligand binding (e.g., β-adrenergic receptors) .
Q. What protocols ensure PG’s stability in long-term storage and experimental conditions?
Q. How can ex vivo models be validated for predicting PG’s clinical pharmacokinetics?
- Correlation metrics : Establish multi-level C correlations between ex vivo permeability (Papp) and in vivo AUC/Cmax .
- Validation : Use standardized mucosal membranes and Permeapad® barriers under physiological flow rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
